fagopyritol B2

Description

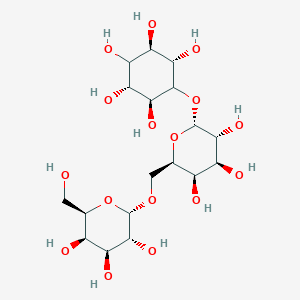

Structure

3D Structure

Properties

CAS No. |

116261-02-0 |

|---|---|

Molecular Formula |

C18H32O16 |

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(1S,2R,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C18H32O16/c19-1-3-5(20)7(22)14(29)17(32-3)31-2-4-6(21)8(23)15(30)18(33-4)34-16-12(27)10(25)9(24)11(26)13(16)28/h3-30H,1-2H2/t3-,4-,5+,6+,7+,8+,9?,10-,11-,12+,13+,14-,15-,16?,17+,18-/m1/s1 |

InChI Key |

MWNCPUNLDATDBW-CFOWMNCWSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(C(C3O)O)O)O)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3[C@H]([C@@H](C([C@H]([C@@H]3O)O)O)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(C(C3O)O)O)O)O)O)O)O)O)O)O)O |

Synonyms |

D-chiro-Inositol, O-.alpha.-D-galactopyranosyl-(1?6)-O-.alpha.-D-galactopyranosyl-(1?2)- |

Origin of Product |

United States |

Occurrence and Distribution of Fagopyritol B2 in Biological Systems

Natural Sources in Plant Species

Presence in Fagopyrum esculentum (Common Buckwheat)

Common buckwheat (Fagopyrum esculentum Moench) is a primary source of a series of galactosyl D-chiro-inositols known as fagopyritols. nih.govlublin.pl Among these, fagopyritol B2 has been identified as a significant component. nih.govresearchgate.net Buckwheat seeds are known to accumulate a unique set of six fagopyritols, including two mono-galactosides (fagopyritol A1 and B1), two di-galactosides (fagopyritol A2 and B2), and two tri-galactosides (fagopyritol A3 and B3). lublin.plresearchgate.net The accumulation of these fagopyritols, including B2, is influenced by environmental conditions such as temperature during seed maturation. nih.gov For instance, higher temperatures (30°C) during seed development favor the accumulation of di-galactosides like this compound, while cooler temperatures (15°C) favor the accumulation of mono-galactosides. nih.gov

Fagopyritols, including this compound, are primarily concentrated in the embryo and aleurone tissues of buckwheat seeds. mdpi.coma-star.edu.sg The embryo, in particular, is a major storage site for these soluble carbohydrates. nih.govnih.gov During seed development and maturation, D-chiro-inositol synthesized in the leaves is transported to the seeds and stored mainly as fagopyritols in the embryo tissues. researchgate.net

The distribution of this compound is also evident in the different milling fractions of buckwheat seeds. globalsciencebooks.infoorgprints.org Studies have shown that bran fractions, which are rich in embryo and aleurone layer components, contain higher concentrations of fagopyritols compared to flour fractions. orgprints.orgoarjpublication.com One study analyzing various milling fractions identified this compound in the bran fraction. researchgate.net The total fagopyritol content can vary significantly among different buckwheat varieties. orgprints.org

Table 1: Fagopyritol Content in Buckwheat Varieties This table is interactive. You can sort and filter the data by clicking on the column headers.

| Buckwheat Variety | Total Fagopyritol Content (mg/100g) |

|---|---|

| Anita | High |

| Karmen | High |

| Manor | 464.7 ± 39.1 |

Data compiled from various studies. a-star.edu.sgorgprints.org

While fagopyritols are most abundant in seeds, their precursor, D-chiro-inositol, is synthesized in the leaves and transported to other parts of the plant. lublin.plglobalsciencebooks.info Di-galactosides of D-chiro-inositol, such as this compound, have been detected in maturing buckwheat seeds and leaves, but not in the stems. lublin.pl The content of these galactosides tends to increase as the seeds mature, with desiccation further promoting the accumulation of this compound. lublin.pl

Occurrence in Leguminous Plants

This compound is not exclusive to buckwheat and has also been identified in some leguminous plants. globalsciencebooks.infocambridge.org Legume seeds can contain a variety of soluble carbohydrates, including α-galactosyl derivatives of D-chiro-inositol like fagopyritol B1, B2, and B3. cambridge.org

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 9957786 |

| D-chiro-inositol | 16216949 |

| Galactinol (B1212831) | 11727586 |

| Fagopyritol A1 | Not available in PubChem |

| Fagopyritol B1 | 9906026 |

| Fagopyritol A2 | Not available in PubChem |

| Fagopyritol A3 | Not available in PubChem |

| Fagopyritol B3 | Not available in PubChem |

| Sucrose (B13894) | 5988 |

| Raffinose (B1225341) | 439242 |

| Stachyose (B150584) | 91455 |

| Verbascose (B1348371) | 168697 |

| myo-inositol | 892 |

| Galactopinitol A | Not available in PubChem |

| Galactopinitol B | Not available in PubChem |

| di-galactopinitol A (Ciceritol) | 441465 |

| tri-galactopinitol A | Not available in PubChem |

Influence of Environmental Factors on Accumulation

The synthesis and storage of this compound are significantly influenced by environmental conditions, particularly temperature and water availability during seed development and seedling growth.

Temperature during seed maturation is a critical factor determining the type of fagopyritols that accumulate in buckwheat seeds. Research indicates that higher temperatures favor the synthesis of di-galactosides of D-chiro-inositol, such as this compound. A study comparing different maturation temperatures showed that the accumulation of this compound and its isomer, fagopyritol A2, was favored at a high temperature of 30°C. Conversely, maturation at a lower temperature of 15°C resulted in a preferential accumulation of mono-galactosides like fagopyritol B1 and A1.

Desiccation and cold stress trigger specific carbohydrate responses in plants, which can affect the profile of accumulated fagopyritols.

During the natural desiccation process of seed maturation in buckwheat, it is fagopyritol B1, the mono-galactoside of D-chiro-inositol, that accumulates, suggesting a role in desiccation tolerance. However, when buckwheat seedlings are subjected to dehydration, they tend to accumulate raffinose and stachyose in their tissues rather than fagopyritols.

Similarly, exposure to cold stress in buckwheat seedlings prompts a significant accumulation of raffinose and stachyose, which are known osmoprotectants. This response is accompanied by a reduction in the content of D-chiro-inositol, the precursor for fagopyritol synthesis. This indicates that under cold stress conditions in the seedling stage, the metabolic resources are channeled towards the synthesis of Raffinose Family Oligosaccharides instead of D-chiro-inositol galactosides like this compound.

Biosynthesis and Metabolic Pathways of Fagopyritol B2

Precursor Compounds and Initial Steps in Fagopyritol Biosynthesis.

The journey to synthesizing fagopyritol B2 begins with the formation and transport of its core structural component, D-chiro-inositol.

D-chiro-inositol (DCI) as the Core Cyclitol.ontosight.aimdpi.com

D-chiro-inositol (DCI) is a stereoisomer of myo-inositol and serves as the fundamental cyclitol (a cyclic polyol) upon which the fagopyritol series is built. ontosight.aimdpi.com While several inositol (B14025) isomers exist in nature, DCI is of particular importance in the context of fagopyritol biosynthesis. mdpi.com

The primary precursor for DCI in plants is myo-inositol, the most abundant inositol isomer. mdpi.comresearchgate.netfrontiersin.org The biosynthesis of myo-inositol itself starts from D-glucose-6-phosphate, which is cyclized to form myo-inositol-1-phosphate by the enzyme L-myo-inositol-1-phosphate synthase. researchgate.net This is then dephosphorylated to yield free myo-inositol. researchgate.net Subsequently, myo-inositol can undergo epimerization to form D-chiro-inositol. cdnsciencepub.com Supplying myo-inositol to buckwheat stem explants has been shown to significantly increase the concentration of DCI in the leaf tissues, confirming that DCI is formed from myo-inositol. lublin.pl

In plants like soybean and buckwheat, DCI is synthesized in the leaves and then transported to the seeds. lublin.plresearchgate.net This transport is crucial as the accumulation of fagopyritols occurs in the developing seeds. lublin.plresearchgate.net Studies have demonstrated that increasing the supply of DCI to plant explants leads to a higher concentration of fagopyritols in the seeds, indicating an efficient transport mechanism from the leaves. lublin.plresearchgate.net This translocation occurs via the phloem, the plant's vascular tissue responsible for transporting sugars and other organic nutrients. researchgate.net

Enzymatic Synthesis of Fagopyritol Oligomers.

Once D-chiro-inositol is present in the seeds, a series of enzymatic reactions lead to the formation of fagopyritol oligomers, including this compound.

Role of Galactinol (B1212831) Synthase (GolS) in Mono-galactoside Formation (Fagopyritol B1).pbsociety.org.plcambridge.orgscispace.com

The first step in the formation of fagopyritol oligomers is the synthesis of the mono-galactoside, fagopyritol B1. This reaction is catalyzed by the enzyme galactinol synthase (GolS). pbsociety.org.plcambridge.org GolS facilitates the transfer of a galactose unit from UDP-galactose to D-chiro-inositol, forming fagopyritol B1 (O-α-D-galactopyranosyl-(1→2)-D-chiro-inositol). pbsociety.org.plnih.gov Interestingly, galactinol synthase from various plants, including soybean, has shown the ability to utilize D-chiro-inositol as a substrate in addition to its primary substrate, myo-inositol (which forms galactinol). cambridge.orgscispace.com

Proposed Role of Stachyose (B150584) Synthase or Similar Enzymes in Higher Oligomer Synthesis (this compound, Fagopyritol B3).scispace.com

The synthesis of higher fagopyritol oligomers, such as this compound and fagopyritol B3, involves the addition of further galactose units. It is proposed that enzymes similar to stachyose synthase are responsible for these subsequent galactosylation steps. scispace.com Stachyose synthase is known to catalyze the transfer of a galactose moiety from galactinol to raffinose (B1225341) to form stachyose. scispace.com This enzyme exhibits broad substrate specificity and can utilize other galactosyl cyclitols as donors. scispace.com This suggests that a similar enzymatic mechanism is at play in the formation of this compound, where a galactose unit is transferred to fagopyritol B1. scispace.com This would result in the formation of O-α-D-galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→2)-1D-chiro-inositol, the chemical structure of this compound. thegoodscentscompany.com The formation of fagopyritol B3 would follow a similar pattern with the addition of a third galactose molecule.

Uridine Diphosphate Galactoside (UDP-galactose) as Galactosyl Donor

The biosynthesis of fagopyritols, including the precursors to this compound, is fundamentally dependent on Uridine Diphosphate Galactoside (UDP-galactose) as the primary donor of galactosyl residues. researchgate.netglobalsciencebooks.info The initial and critical step in forming the fagopyritol backbone involves the transfer of a galactose molecule from UDP-galactose to a cyclitol acceptor, D-chiro-inositol (DCI). globalsciencebooks.infopbsociety.org.plcambridge.org This reaction is catalyzed by specific enzymes with galactinol synthase (GolS) activity. researchgate.netpbsociety.org.pl

In buckwheat, the enzyme Fagopyrum esculentum galactinol synthase 2 (FeGolS-2) has been identified as responsible for synthesizing fagopyritol A1 and fagopyritol B1 by utilizing UDP-galactose and D-chiro-inositol as substrates. researchgate.netresearchgate.net Similarly, studies on soybean have shown that its galactinol synthase (GmGolS) can catalyze the synthesis of fagopyritol B1 using UDP-galactose as the galactosyl donor and D-chiro-inositol as the acceptor. cambridge.org The synthesis of fagopyritol B1 is a prerequisite for the formation of this compound, which involves the addition of a second galactose unit. globalsciencebooks.infocambridge.org While the specific enzyme for this second galactosylation step is not definitively identified, it is proposed to be a stachyose synthase-like enzyme that uses galactinol as the donor. researchgate.netglobalsciencebooks.inforesearchgate.net The foundational role of UDP-galactose is therefore undisputed, as it initiates the galactosylation sequence that leads to the entire fagopyritol family. cambridge.orgresearchgate.net

Interrelationships with Raffinose Family Oligosaccharide (RFO) Metabolism

The biosynthetic pathways of fagopyritols and Raffinose Family Oligosaccharides (RFOs) are intricately linked, primarily through their shared reliance on common precursors. cambridge.orgscispace.com This connection leads to metabolic competition and complex regulatory mechanisms that dictate the flow of substrates toward either fagopyritols or RFOs.

Competition for Galactosyl Acceptors and Donors

Fagopyritol and RFO synthesis pathways compete directly for the same galactosyl donor, UDP-galactose, and for the key intermediate, galactinol. pbsociety.org.plcambridge.orgscispace.com Galactinol synthase (GolS) catalyzes the formation of galactinol from myo-inositol and UDP-galactose, which is the essential galactose donor for RFO biosynthesis. pbsociety.org.plcambridge.orgresearchgate.net However, GolS can also utilize D-chiro-inositol as a substrate to produce fagopyritol B1, creating a direct point of competition. scispace.comresearchgate.net

This competition extends to the galactosyl acceptors. The synthesis of RFOs, such as raffinose, requires sucrose (B13894) as the acceptor for the galactose residue from galactinol. cambridge.orgfrontiersin.org Conversely, fagopyritol synthesis requires D-chiro-inositol as the acceptor. globalsciencebooks.infocambridge.org Therefore, the relative availability and concentration of myo-inositol, D-chiro-inositol, and sucrose can influence which pathway is favored. scispace.comcambridge.org Studies in tiny vetch seeds have shown that elevated levels of free cyclitols like D-chiro-inositol or D-pinitol lead to a drastic reduction in the accumulation of verbascose (B1348371) (an RFO), suggesting a clear competitive relationship. scispace.comresearchgate.net This inhibition implies that when cyclitol concentrations are high, the enzymatic machinery shifts towards producing galactosyl cyclitols at the expense of RFOs. scispace.compsu.edu

Metabolic Branching and Pathway Regulation

The intersection of the fagopyritol and RFO pathways represents a significant metabolic branching point. nih.govplos.org The regulation of this branch is largely controlled by substrate availability and enzyme specificity. scispace.com The concentration of free cyclitols appears to be a key regulatory factor. scispace.compsu.edu For instance, galactinol synthase from tiny vetch can use D-chiro-inositol as a galactosyl acceptor, but the formation of galactinol (from myo-inositol) is more efficient. scispace.com However, high concentrations of D-chiro-inositol or D-pinitol can have an inhibitory effect on GolS, thereby influencing the rate of galactinol biosynthesis and, consequently, the downstream production of RFOs. scispace.com

Feeding experiments provide strong evidence for this regulatory branching. When developing seeds of vetch or pea are supplied with exogenous D-chiro-inositol, they accumulate high levels of fagopyritols (B1, B2, and B3) while the synthesis of RFOs like stachyose and verbascose is significantly depressed. scispace.comcambridge.orgresearchgate.net This suggests that an abundance of D-chiro-inositol promotes the synthesis of its corresponding galactosides, effectively diverting galactosyl units away from the RFO pathway. cambridge.orgpsu.edu This demonstrates that the distribution of galactose moieties between RFOs and galactosyl cyclitols is dependent on the relative concentrations of their respective acceptors (sucrose vs. cyclitols). scispace.com

Developmental and Environmental Regulation of Biosynthetic Pathways

The biosynthesis of this compound is not static but is dynamically regulated by developmental cues and environmental factors. These regulatory processes ensure that fagopyritols are synthesized at appropriate times and in response to specific conditions, particularly during seed development.

Changes During Seed Maturation

The accumulation of fagopyritols, including this compound, is a hallmark of seed maturation in certain species like buckwheat and yellow lupin. researchgate.netcambridge.org During the development of common buckwheat seeds, embryos accumulate significant quantities of fagopyritols. researchgate.netlublin.pl Initially, simple carbohydrates like sucrose, myo-inositol, and D-chiro-inositol are present. cambridge.org As maturation proceeds, there is a marked increase in fagopyritol B1, which serves as a precursor for the higher oligomers, including this compound. cambridge.orglublin.pl The levels of di-galactosides like this compound tend to increase as the seed matures and begins to desiccate. lublin.pl

Studies have shown a correlation between the accumulation of galactosyl cyclitols like this compound and the acquisition of desiccation tolerance in maturing seeds. cambridge.orglublin.pl In yellow lupin seeds, the appearance of fagopyritol B1 and B2 coincides with seed maturation and an increased ability to germinate after drying. cambridge.org Environmental conditions during maturation also play a role; for instance, higher temperatures (30°C) during buckwheat seed maturation favor the accumulation of di-galactosides like this compound, whereas lower temperatures (15°C) favor the mono-galactosides fagopyritol A1 and B1. nih.gov

Response to Exogenous Cyclitol Supply

The biosynthesis of this compound is highly responsive to the availability of its precursor, D-chiro-inositol. scispace.comcambridge.org Supplying exogenous D-chiro-inositol to developing plant tissues has been shown to markedly increase the production of fagopyritols. scispace.comcambridge.orgcambridge.org

Interactive Data Table: Effect of Exogenous Cyclitol Supply on Fagopyritol Accumulation

| Plant Species | Exogenous Substrate | Observed Effect on Fagopyritols | Key Finding | Reference |

|---|---|---|---|---|

| Buckwheat (Fagopyrum esculentum) | D-chiro-inositol | Markedly increased concentrations of fagopyritol A1, B1, A2, and B2 in embryos. | Fagopyritol synthesis is highly responsive to DCI availability. | cambridge.org |

| Tiny Vetch (Vicia hirsuta) | D-chiro-inositol | Induced accumulation of high levels of fagopyritols B1, B2, and B3. | Accumulation of fagopyritols drastically reduced verbascose (RFO) levels. | scispace.com |

| Soybean (Glycine max) | D-chiro-inositol | Increased fagopyritol B1 accumulation 17-fold in the axis and 7-fold in cotyledons. | Demonstrates substrate-limited accumulation of fagopyritols. | cambridge.org |

| Pea (Pisum sativum) | D-chiro-inositol | Accumulation of fagopyritol B1 and B2. | Feeding DCI caused a significant decrease in RFO accumulation. | cambridge.org |

Modulation by Dehydration Stress

Dehydration is a significant abiotic stress that triggers a cascade of physiological and metabolic responses in plants. The modulation of this compound biosynthesis under dehydration stress is a complex process, heavily dependent on the plant's developmental stage and the specific organ involved. The primary role of fagopyritols, including this compound, is associated with conferring desiccation tolerance, particularly during seed maturation. cambridge.orgnih.govmdpi.com

Research indicates a clear distinction in metabolic response to dehydration between developing seeds and vegetative tissues like seedlings. nih.gov

In Developing Seeds:

Seed maturation is a natural, programmed dehydration process where orthodox seeds lose a majority of their water content to enter a dormant state. nih.gov During this phase, the accumulation of protective molecules, known as osmoprotectants, is crucial for survival. In buckwheat, fagopyritols serve as major osmoprotectants. cambridge.orgnih.gov

The accumulation of this compound, a di-galactoside of D-chiro-inositol, is specifically enhanced during seed maturation. nih.govmdpi.com This process is also influenced by ambient temperature during maturation. Studies have shown that higher temperatures (e.g., 30°C) during buckwheat seed maturation favor the accumulation of DCI di-galactosides, which include this compound. nih.govmdpi.com Conversely, lower temperatures tend to result in a higher proportion of mono-galactosides like fagopyritol B1. nih.govmdpi.com This suggests that temperature, as an environmental factor accompanying dehydration during maturation, helps regulate the degree of galactosylation of D-chiro-inositol.

The biosynthesis of higher galactosyl oligomers such as this compound is thought to be catalyzed by an enzyme with stachyose synthase-like activity, which transfers a second galactose unit to the fagopyritol B1 precursor. researchgate.net The availability of the precursor, D-chiro-inositol, is a critical limiting factor. Experiments involving feeding myo-inositol (a precursor to D-chiro-inositol) to buckwheat explants led to a fourfold increase in this compound accumulation in the embryos, underscoring the importance of precursor supply in the pathway. lublin.pl

In Seedlings:

In contrast to developing seeds, the response of buckwheat seedlings to dehydration stress follows a different metabolic path. When young buckwheat plants are subjected to water deficit, they primarily accumulate raffinose and stachyose—members of the Raffinose Family Oligosaccharides (RFOs)—in their vegetative tissues, particularly the hypocotyls. nih.govmdpi.comresearchgate.net The accumulation of DCI galactosides is notably less significant under these conditions. nih.govmdpi.com

This metabolic shift suggests a regulatory branch point in the biosynthesis pathway. Both fagopyritols and RFOs use galactinol as the galactosyl donor. nih.govnih.gov The expression of galactinol synthase, the enzyme responsible for producing galactinol, is known to be upregulated by drought stress. nih.govresearchgate.net However, in seedlings, the downstream enzymatic machinery appears to prioritize the synthesis of raffinose and stachyose over fagopyritols as the primary defense mechanism against dehydration. nih.gov This differential response highlights the specialized role of this compound in the context of seed desiccation tolerance rather than as a general osmoprotectant in vegetative tissues under drought.

Transcriptomic analyses of buckwheat under drought stress have confirmed the upregulation of broad stress-response gene networks, including those involved in abscisic acid (ABA) biosynthesis and signaling, which regulate the production of various protective compounds. mdpi.comnih.gov

The following table summarizes the changes in the concentration of fagopyritol B1 and raffinose in different organs of common buckwheat seedlings after dehydration.

| Compound | Organ | Treatment | Concentration (mg/g DW) |

| Fagopyritol B1 | Roots | Before Dehydration | Trace Amount |

| After Dehydration | Trace Amount (2-fold increase) | ||

| Hypocotyl | Before Dehydration | Trace Amount | |

| After Dehydration | Trace Amount (4-fold increase) | ||

| Raffinose | Roots | Before Dehydration | ~1.0 |

| After Dehydration | ~10.0 | ||

| Hypocotyl | Before Dehydration | ~2.5 | |

| After Dehydration | ~20.0 | ||

| Cotyledons | Before Dehydration | ~0.5 | |

| After Dehydration | ~8.0 | ||

| Data derived from a study on common buckwheat seedlings dehydrated for 14 days. nih.gov |

Isolation and Purification Methodologies for Fagopyritol B2

Traditional Extraction Protocols

The initial step in obtaining fagopyritol B2 involves its extraction from the raw plant material, typically buckwheat seeds or their milling fractions. researchgate.netglobalsciencebooks.info Traditional protocols have been developed to efficiently liberate this and other soluble carbohydrates from the complex matrix of the seed.

Solvent-Based Extraction Techniques (e.g., Methanol:Chloroform (B151607):Water Mixtures)

A widely employed method for the extraction of soluble carbohydrates, including this compound, utilizes a ternary solvent system. rsc.org One such effective mixture is methanol:chloroform:water, often in a volumetric ratio of 12:5:3. rsc.org This extraction is typically performed at an elevated temperature, for instance, 60°C for 30 minutes, to enhance the solubility and extraction efficiency of the target compounds. rsc.org Following the extraction, centrifugation is employed to separate the mixture into distinct phases. This process yields an upper methanol-water fraction, which contains the soluble carbohydrates like this compound, and a lower chloroform fraction containing non-polar compounds. rsc.org

Another common solvent system involves a mixture of ethanol (B145695) and water (1:1, v/v). nih.gov This extraction is often carried out at 90°C for 30 minutes with continuous agitation. nih.gov The choice of solvent system can significantly impact the extraction yield. For instance, studies on polyphenol extraction from buckwheat have shown that aqueous solutions of organic solvents, such as 80% acetone (B3395972) or 80% methanol, can be more effective than their pure counterparts or water alone. foodandnutritionresearch.netfoodandnutritionresearch.net The temperature during extraction is also a critical factor, with higher temperatures generally leading to increased extraction efficiency. foodandnutritionresearch.netfoodandnutritionresearch.net

Concentration Methods (e.g., Freeze-drying)

After extraction, the resulting solution containing this compound is typically concentrated to remove the solvents and increase the compound's concentration. Freeze-drying, or lyophilization, is a preferred method for this purpose. globalsciencebooks.inforesearchgate.net This technique involves freezing the extract and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. Freeze-drying is particularly advantageous as it minimizes thermal degradation of the compounds, which is crucial for preserving the integrity of heat-sensitive molecules like this compound. cuddonfreezedry.com The process results in a dry, stable powder of the purified fagopyritol, which is suitable for long-term storage and further analysis. globalsciencebooks.infocuddonfreezedry.com The process is typically continued until a high percentage of water, often at least 80-99%, is removed. google.com

Chromatographic Separation and Purification Strategies

Following extraction and concentration, the crude extract contains a mixture of various carbohydrates and other compounds. Chromatographic techniques are indispensable for separating this compound from this complex mixture.

Column Chromatography Techniques

Column chromatography is a fundamental technique used for the purification of fagopyritols. researchgate.netcambridge.org A common approach involves using a column packed with a stationary phase like a carbon-Celite mixture. researchgate.netcambridge.org The concentrated extract is loaded onto the column, and different carbohydrates are eluted at different rates by a mobile phase, allowing for their separation. The fractions are collected, and those containing the fagopyritol of interest are pooled for further purification. globalsciencebooks.info This method has been successfully used to purify various fagopyritols, including this compound, from buckwheat seed extracts. nih.govcambridge.orgresearchgate.net

Preparative Chromatography Approaches

For obtaining larger quantities of pure this compound, preparative chromatography is employed. wiley.com This technique is an extension of analytical chromatography, but it is designed to handle larger sample loads. wiley.comnih.gov High-performance liquid chromatography (HPLC) is a powerful preparative technique that offers high resolution and efficiency in separating complex mixtures. waters.comresearchgate.net By scaling up the process from analytical to preparative columns, predictable separation performance can be achieved. waters.com Various stationary phases and mobile phase compositions can be optimized to achieve the desired separation of this compound from other closely related fagopyritols and carbohydrates. nih.gov

Considerations for Obtaining High Purity Compounds

Achieving a high degree of purity (e.g., >95%) is essential for accurate structural elucidation and functional assays. globalsciencebooks.info This often requires multiple chromatographic steps. globalsciencebooks.info For instance, fractions collected from an initial column chromatography run may be re-chromatographed on the same or a different column to further remove impurities. globalsciencebooks.info The purity of the final product is typically assessed using analytical techniques such as high-resolution gas chromatography (GC) after derivatization or HPLC. nih.govrsc.org The purified fagopyritols, once dried, form a white powder. globalsciencebooks.info The entire process, from extraction to final purification, must be carefully controlled to prevent degradation and ensure the isolation of a high-purity compound. cuddonfreezedry.com

Structural Elucidation of Fagopyritol B2

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most definitive method for the structural identification of complex carbohydrates like fagopyritol B2. fishersci.nl It offers unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei.

Research has conclusively identified the structure of this compound as α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→2)-1D-chiro-inositol, a determination made possible through the application of 1H and 13C NMR. nih.govthegoodscentscompany.comfishersci.ca This technique was instrumental in characterizing the complete arrangement of the two galactose units and the D-chiro-inositol core, confirming it as a digalactosyl D-chiro-inositol. nih.gov The discovery and structural confirmation of this compound, along with other related fagopyritols isolated from buckwheat (Fagopyrum esculentum), were all verified using NMR spectral analysis. nih.govcenmed.com

The complete and unambiguous assignment of the this compound structure necessitates a suite of NMR experiments.

1D NMR: One-dimensional NMR experiments, such as 1H (proton) and 13C (carbon-13) NMR, provide the fundamental map of the molecule. The 1H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the 13C NMR spectrum does the same for the carbon skeleton. nih.gov

2D NMR: Two-dimensional NMR experiments are crucial for establishing the connections between the atoms identified in 1D spectra. sigmaaldrich.comnih.govuni-freiburg.de For a molecule like this compound, techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY experiments identify protons that are coupled to each other, typically on adjacent carbons. This allows for the mapping of proton networks within each individual sugar and inositol (B14025) ring. sigmaaldrich.comnih.gov

HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds). uni-freiburg.de This is the key to determining the linkage points between the molecular subunits. For this compound, HMBC would show correlations between the anomeric proton (H-1) of the terminal galactose and C-6 of the inner galactose, and between the anomeric proton (H-1) of the inner galactose and C-2 of the D-chiro-inositol ring, thus confirming the (1→6) and (1→2) linkages. nih.govfishersci.cauni-freiburg.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential data on the molecular weight and formula of a compound. For this compound, MS analysis confirms a molecular weight of approximately 504.44 g/mol and a chemical formula of C18H32O16. wikipedia.orgnih.gov This information corroborates the structure of a chiro-inositol ring linked to two hexose (B10828440) (galactose) units.

GC-MS is a powerful hybrid technique used to separate and identify individual components within a mixture. nih.gov In the analysis of fagopyritols, GC-MS is frequently used to identify their presence in complex biological extracts, such as those from buckwheat seeds. thegoodscentscompany.comcenmed.com However, for the initial, definitive identification of an unknown carbohydrate structure, NMR is considered a more reliable method, as MS fragmentation patterns for similar sugar isomers can be ambiguous. fishersci.nl

Enzymatic Hydrolysis for Linkage Confirmation (e.g., Alpha-galactosidase)

Enzymatic hydrolysis is a key method for confirming the nature of the glycosidic linkages in carbohydrates. For fagopyritols, the enzyme α-galactosidase is used. researchgate.netnih.gov This enzyme specifically cleaves α-galactosyl linkages, where the galactose unit is attached to another molecule via an α-anomeric bond. nih.govsemanticscholar.org

Determination of Chirality (e.g., Optical Rotation)

Chirality is a fundamental property of many organic molecules, including this compound, and refers to the "handedness" of a molecule. purdue.edu Chiral molecules can exist as enantiomers, which are non-superimposable mirror images of each other. egrassbcollege.ac.in A key physical property used to characterize chiral molecules is their optical activity, which is the ability to rotate the plane of polarized light. wikipedia.orglibretexts.org This rotation is measured using an instrument called a polarimeter. libretexts.org

Analytical Techniques for Quantification and Identification of Fagopyritol B2

Gas Chromatography (GC) based Methods

High-resolution gas chromatography is a reliable and sensitive analytical technique well-suited for identifying and quantifying specific soluble carbohydrates, including fagopyritol B2, present in biological samples such as seeds. rsc.orgnih.gov This method offers high resolution, allowing for the separation of complex mixtures of carbohydrates within a relatively short analysis time. globalsciencebooks.info

Prior to GC analysis, this compound and other soluble carbohydrates must be extracted from the sample matrix and chemically modified to increase their volatility. rsc.orgorganomation.com

Extraction: The initial step involves the extraction of soluble carbohydrates from the sample tissue. A common method is homogenization in an ethanol (B145695) and water mixture (e.g., 1:1 v/v). researchgate.netnih.gov For instance, seed or seedling tissues are thoroughly homogenized in this solvent mixture, which often contains an internal standard to aid in quantification. researchgate.net The homogenate is then centrifuged to separate the liquid extract containing the soluble carbohydrates from the solid plant material. nih.gov

Derivatization: Since carbohydrates like this compound are not inherently volatile, they must undergo a derivatization process to be suitable for GC analysis. bitesizebio.comscribd.com The most common method is silylation, which converts the polar hydroxyl groups of the carbohydrate into nonpolar trimethylsilyl (B98337) (TMS) ethers. rsc.orgrestek.com This is typically achieved by treating the dried extract residue with a silylating agent. A widely used derivatization reagent is a mixture of 1-(trimethylsilyl)-imidazole (TMSI) and pyridine (B92270) (e.g., 1:1, v/v). globalsciencebooks.infocambridge.org The reaction is usually carried out at an elevated temperature (e.g., 80°C for 45 minutes) to ensure complete derivatization. nih.govcambridge.org It is crucial to remove all traces of water from the extract before adding the derivatizing agents, as they are sensitive to moisture. cambridge.orgsci-hub.se This is often accomplished by drying the extract under a stream of nitrogen gas and storing it in a desiccator over a drying agent like phosphorus pentoxide. cambridge.orgsemanticscholar.org

The resulting TMS derivatives of this compound and other carbohydrates are volatile and can be readily analyzed by GC. rsc.org

The separation of derivatized carbohydrates is performed on a capillary column within the gas chromatograph. globalsciencebooks.inforesearchgate.net The choice of column and the temperature program are critical for achieving high resolution.

Column Types: Capillary columns are preferred over packed columns for their higher efficiency, which results in sharper peaks and better separation of complex mixtures. shimadzu.com Various types of capillary columns are used, with the stationary phase being a key factor. Non-polar or low-polarity columns, such as those with a 100% dimethyl polysiloxane or a 5% phenyl / 95% dimethyl polysiloxane stationary phase, are commonly employed for the analysis of TMS-derivatized carbohydrates. nih.govsisweb.compostnova.com Examples of columns used in the analysis of fagopyritols include HP-1MS and Rtx-1 capillary columns. globalsciencebooks.infonih.gov Column dimensions also play a role; typical columns are 15-30 meters in length with an internal diameter of 0.25 mm and a thin film thickness (e.g., 0.1 to 0.25 µm). nih.govscispace.comchemcoplus.co.jp

Temperature Programs: A programmed temperature ramp is used to elute the compounds from the column. A typical program starts at a lower initial temperature, which is then gradually increased. For example, a program might begin at 150°C, ramp to 200°C at a rate of 3°C/min, then increase more rapidly to 325°C at 7°C/min, and finally hold at this temperature for a period to ensure all compounds have eluted. cambridge.orgsemanticscholar.org Another program involves an initial temperature of 150°C for 1.5 minutes, followed by an increase to 175°C at 6°C/min, and then a faster ramp to 335°C at 30°C/min, holding for 3.5 minutes. rsc.org The injector and detector are also maintained at high temperatures, for instance, 335°C and 350°C, respectively, to ensure the sample remains in the gas phase. cambridge.orgsemanticscholar.org

After separation on the column, the eluted compounds are detected. The Flame Ionization Detector (FID) is a common detector used for the analysis of carbohydrates, including this compound. globalsciencebooks.inforesearchgate.net The FID is highly sensitive to organic compounds that can be burned in a hydrogen-air flame. As the TMS-derivatized carbohydrates exit the column and enter the detector, they are combusted in the flame, producing ions. emerson.com This generation of ions creates a current that is proportional to the amount of substance being burned. The resulting electrical signal is recorded by the data system, generating a chromatogram with peaks corresponding to each separated compound. globalsciencebooks.infochemcoplus.co.jp this compound is identified based on its specific retention time in the chromatogram. globalsciencebooks.inforesearchgate.net

For quantitative analysis, an internal standard is added to the sample at the beginning of the preparation process. researchgate.net An internal standard is a compound that is chemically similar to the analytes but not naturally present in the sample. Phenyl β-D-glucopyranoside and xylitol (B92547) are examples of internal standards used in carbohydrate analysis. rsc.orgglobalsciencebooks.infonih.gov The amount of this compound is calculated by comparing the area of its peak in the chromatogram to the peak area of the known amount of the internal standard. semanticscholar.orgscispace.com This method corrects for any loss of sample during preparation and for variations in injection volume. semanticscholar.org Standard curves, created by analyzing known amounts of pure this compound, are used to establish the relationship between peak area ratio and concentration. semanticscholar.orgscispace.com

Table 1: Example of Gas Chromatography Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Sample Preparation | |

| Extraction | Homogenization in ethanol:water (1:1, v/v). researchgate.net |

| Derivatization | Silylation with TMSI:pyridine (1:1, v/v) at 80°C. nih.govcambridge.org |

| GC System | |

| Column | HP-1MS or Rtx-1 capillary column (e.g., 15-30m x 0.25mm x 0.1-0.25µm). globalsciencebooks.infonih.govscispace.com |

| Carrier Gas | Nitrogen or Helium. rsc.orgsemanticscholar.org |

| Temperature Program | |

| Initial Temperature | 150°C. rsc.orgcambridge.org |

| Ramp 1 | Increase to 175-200°C at 3-6°C/min. rsc.orgcambridge.org |

| Ramp 2 | Increase to 325-335°C at 7-30°C/min. rsc.orgcambridge.org |

| Final Hold | 3.5-20 minutes at final temperature. rsc.orgcambridge.org |

| Detection | |

| Detector | Flame Ionization Detector (FID). globalsciencebooks.info |

| Quantification |

Comparison with Other Analytical Approaches (e.g., High Performance Liquid Chromatography)

While Gas Chromatography (GC) is a powerful tool, High-Performance Liquid Chromatography (HPLC) is another common technique for carbohydrate analysis. bitesizebio.comdrawellanalytical.com Each method has distinct characteristics that make it more or less suitable for specific applications. bitesizebio.com

GC is generally preferred for its higher resolution and sensitivity, especially for complex mixtures of volatile or derivatized non-volatile compounds. rsc.orgbitesizebio.com Capillary GC columns can provide excellent separation of numerous analytes in a single run. globalsciencebooks.infobitesizebio.com However, the main drawback of GC for carbohydrate analysis is the necessity of derivatization to make the analytes volatile, which adds a step to sample preparation and can introduce variability. bitesizebio.comconquerscientific.com

HPLC, on the other hand, analyzes samples in a liquid phase, which means that derivatization is often not required for water-soluble compounds like fagopyritols. bitesizebio.comcabidigitallibrary.org This simplifies sample preparation. cabidigitallibrary.org HPLC is also well-suited for analyzing large molecules and thermally labile compounds that would degrade at the high temperatures used in GC. bitesizebio.comdrawellanalytical.com However, the resolution of HPLC may be lower than that of capillary GC for certain complex mixtures. globalsciencebooks.info The choice between GC and HPLC often depends on the specific compounds being analyzed, the complexity of the sample matrix, and the available instrumentation. rsc.orgglobalsciencebooks.info

Advantages and Limitations of Current Methodologies

The current GC-based methodologies for this compound analysis have several advantages and limitations.

Advantages:

High Resolution and Sensitivity: Capillary GC provides excellent separation of complex carbohydrate mixtures and the Flame Ionization Detector (FID) offers high sensitivity. rsc.org

Reliability: GC is a well-established and reliable technique for the quantitative analysis of soluble carbohydrates. rsc.org

Comprehensive Analysis: It allows for the simultaneous analysis of a wide range of soluble carbohydrates in a single assay. globalsciencebooks.info

Limitations:

Derivatization Required: A significant limitation is the mandatory derivatization step, which is time-consuming and requires the complete absence of water to be effective. bitesizebio.comsci-hub.se

Thermal Stability: The high temperatures used in the GC injector and column can potentially cause degradation of thermally sensitive compounds, although derivatization generally increases thermal stability. bitesizebio.com

Limited to Volatile Compounds: The technique is inherently limited to compounds that are volatile or can be made volatile through derivatization. It is not suitable for analyzing charged compounds like organic acids or phosphorylated sugars without specific derivatization procedures. globalsciencebooks.info

Anomeric Peaks: The derivatization of reducing sugars like glucose and fructose (B13574) can result in multiple TMS products corresponding to different anomeric forms, which can complicate the chromatogram. globalsciencebooks.info

Biological and Physiological Roles Within Plant Systems

Role in Seed Maturation and Development

The accumulation of fagopyritol B2 is intricately linked to the process of seed maturation. cambridge.orgresearchgate.netcambridge.org In buckwheat, for instance, a set of six fagopyritols, including the di-galactoside this compound, are accumulated in the embryos during seed development and maturation. lublin.pl Research has shown that the accumulation of these galactosides of D-chiro-inositol is a characteristic feature of maturing seeds. researchgate.net

Temperature during seed maturation has been identified as a key factor influencing the composition of fagopyritols. Higher temperatures (around 30°C) during this critical phase favor the accumulation of di-galactosides of D-chiro-inositol, such as this compound. nih.gov Conversely, cooler temperatures tend to promote the synthesis of mono-galactosides like fagopyritol A1 and fagopyritol B1. nih.gov This temperature-dependent accumulation suggests a specific role for this compound under certain environmental conditions during seed development.

In yellow lupin seeds, the appearance of fagopyritol B1 and this compound during maturation coincides with an increase in seed germinability after desiccation, highlighting its importance in producing viable seeds. cambridge.orgresearchgate.netcambridge.org The presence of this compound has also been noted in the seeds of other legumes, such as pea and tiny vetch, particularly when the precursor D-chiro-inositol is supplied. cambridge.orgscispace.com

Contribution to Seed Desiccation Tolerance and Viability

One of the most significant roles attributed to this compound is its contribution to desiccation tolerance, the ability of seeds to survive extreme drying. cambridge.orgresearchgate.netcambridge.org

Protection of Cellular Components During Dehydration

Soluble carbohydrates, including fagopyritols, are believed to protect cellular structures during dehydration by replacing water molecules and maintaining the integrity of membranes and proteins. researchgate.net The accumulation of fagopyritols, along with other soluble sugars, is correlated with the acquisition of desiccation tolerance during seed development. nih.gov In buckwheat, the desiccation process itself can drastically increase the content of di-galactosyl derivatives of D-chiro-inositol, including this compound, suggesting a direct protective role against desiccation stress. lublin.plresearchgate.net

Interplay with Raffinose (B1225341) Family Oligosaccharides (RFOs) Metabolism

This compound does not function in isolation; its biosynthesis and accumulation are closely intertwined with the metabolism of another major group of seed oligosaccharides, the Raffinose Family Oligosaccharides (RFOs). nih.govcambridge.orgresearchgate.net

Competitive Substrate Interactions within Biosynthetic Pathways

The competition for galactinol (B1212831) is a prime example of substrate-level interaction. Galactinol is synthesized from myo-inositol and UDP-galactose by the enzyme galactinol synthase. frontiersin.org This galactinol then serves as the galactose donor for the synthesis of both raffinose (the first RFO) and fagopyritol B1 (a precursor to this compound). scispace.comfrontiersin.org An increased supply of D-chiro-inositol can lead to the enhanced production of fagopyritol B1, thereby diverting the available galactinol away from RFO synthesis. cambridge.orgscispace.com

Furthermore, the enzymes responsible for adding subsequent galactose units to form higher-order fagopyritols like this compound are thought to be multifunctional stachyose (B150584) synthases or similar enzymes that are also involved in RFO biosynthesis. researchgate.netglobalsciencebooks.info This suggests a direct competition for both the galactosyl donor and the enzymatic machinery, creating a complex regulatory network that determines the final carbohydrate profile of the mature seed.

Osmoprotective Functions in Abiotic Stress Response

This compound, a digalactoside of D-chiro-inositol, is a specialized soluble carbohydrate that plays a crucial role in how certain plants, notably common buckwheat (Fagopyrum esculentum Moench), respond to environmental challenges. researchgate.netresearchgate.net Plants accumulate various low-molecular-weight, non-toxic compounds known as osmoprotectants or compatible solutes to survive abiotic stresses such as drought, cold, and high salinity. researchgate.netmdpi.com These solutes help the plant adapt by mitigating the negative effects of stress at a cellular level. researchgate.net Fagopyritols, including this compound, are recognized as important osmoprotectants that accumulate in plant tissues, particularly in seeds, in response to stressors like desiccation and temperature fluctuations. cambridge.orgnih.gov Their presence is strongly associated with the acquisition and maintenance of desiccation tolerance. cambridge.org For instance, the accumulation of this compound is favored at higher temperatures (30°C) during buckwheat seed maturation, suggesting a specific role in thermal stress adaptation. nih.gov

Contribution to Macromolecule and Membrane Stabilization

Beyond osmotic adjustment, this compound plays a vital role in protecting cellular integrity through the stabilization of macromolecules and membranes under stress conditions. cambridge.org Dehydration and extreme temperatures can cause severe damage to cellular structures, leading to the denaturation of proteins and the disruption of membrane lipid bilayers. sci-hub.senih.gov

Compatible solutes like this compound are proposed to protect these vital components. cambridge.org They can replace water molecules at the surface of proteins and membranes, forming a hydration shell that preserves the native conformation of proteins and the structural integrity of membranes. sci-hub.seresearchgate.net This stabilization is a prominent role for sugars in conferring desiccation tolerance in seeds. cambridge.org The accumulation of galactosyl cyclitols, including this compound, contributes to the structural stability of organelles, enzymes, and other macromolecules, ensuring that cellular machinery remains functional even in a dehydrated state. cambridge.org This protective function is crucial for seed longevity and the ability of tissues to recover and resume growth upon rehydration. researchgate.net The stabilization of membranes, in particular, is critical for preventing leakage and maintaining the function of membrane-bound proteins and transport systems during environmental stress. cambridge.orgnih.gov

In Vitro and Ex Vitro Studies on Fagopyritol B2 Biosynthesis and Accumulation

Plant Explant and Tissue Culture Systems.

Plant tissue culture provides an indispensable tool for agricultural research, allowing for the propagation of homogenous plant material under controlled, aseptic conditions. nih.gov These in vitro techniques, including the use of explants (small pieces of plant tissue), are employed to study various physiological and biochemical processes, such as the biosynthesis of secondary metabolites like fagopyritols. nih.gov

In the context of fagopyritol B2 research, stem-leaf-seed explant systems from buckwheat have been particularly valuable. These systems allow researchers to maintain developing seeds in a controlled environment, facilitating experiments that would be difficult to conduct on whole plants. By manipulating the nutrient medium, scientists can investigate the precursors and conditions that influence the synthesis and accumulation of specific compounds within the seed embryos. cambridge.org

To understand the biosynthetic pathway of fagopyritols, researchers have conducted feeding experiments using buckwheat stem–leaf–seed explants. cambridge.org These studies have demonstrated that D-chiro-inositol is a direct precursor for the synthesis of the fagopyritol family. When D-chiro-inositol was supplied to the culture medium, a significant increase in the concentration of its galactosyl derivatives was observed in the embryos. cambridge.org

The primary products formed were the monogalactosyl isomers, fagopyritol A1 and fagopyritol B1. However, the feeding of D-chiro-inositol also led to an increase in the accumulation of digalactosyl oligomers, including this compound. cambridge.org This indicates a sequential galactosylation process where D-chiro-inositol is first converted to fagopyritol B1, which then serves as an acceptor molecule for a second galactose residue to form this compound. cambridge.orgglobalsciencebooks.info Myo-inositol has also been suggested as a potential precursor, which can be converted to D-chiro-inositol within the plant tissues, subsequently leading to fagopyritol accumulation. cambridge.org

| Precursor Supplied | Observed Effect on Embryo Fagopyritol Content | Reference |

| D-chiro-inositol | Dramatic increase in fagopyritol A1 and B1 concentrations. | cambridge.org |

| D-chiro-inositol | Increase in digalactosyl oligomers, including fagopyritol A2 and B2. | cambridge.org |

| Myo-inositol | Increased accumulation of D-chiro-inositol and fagopyritols. | cambridge.org |

| D-pinitol | Reduced accumulation of D-chiro-inositol in seeds. | cambridge.org |

The synthesis of this compound is not only dependent on precursor availability but is also influenced by environmental conditions during seed development. Studies have shown that temperature plays a significant role in the profile of fagopyritols that accumulate in buckwheat seeds. mdpi.com

While the accumulation of monogalactosides like fagopyritol B1 is favored at cooler temperatures (e.g., 15°C), the synthesis and accumulation of digalactosides, specifically fagopyritol A2 and this compound, are enhanced at warmer temperatures (e.g., 30°C). mdpi.com This temperature-dependent regulation suggests that the enzymes involved in the elongation of the galactose chain, which convert fagopyritol B1 to this compound, have higher activity or are upregulated under warmer conditions. The accumulation of these higher oligomers is also associated with the acquisition of desiccation tolerance during the maturation of buckwheat seeds. nih.gov

Enzyme Activity Assays related to Fagopyritol Biosynthesis.

The biosynthesis of fagopyritols involves the sequential action of galactosyltransferases, enzymes that catalyze the transfer of galactose units from a donor molecule to an acceptor molecule. globalsciencebooks.infonih.gov While the initial step in the pathway has been characterized, the specific enzyme responsible for the synthesis of this compound from fagopyritol B1 has not yet been definitively identified. globalsciencebooks.info

Research has successfully identified and characterized the enzymes responsible for the first step in fagopyritol biosynthesis: the formation of fagopyritol A1 and B1. In vitro enzyme assays using recombinant proteins have confirmed that homologues of galactinol (B1212831) synthase (GolS) in buckwheat exhibit this activity. globalsciencebooks.info

Specifically, two full-length cDNAs, designated FeGolS-1 and FeGolS-2, have been isolated from buckwheat. Both encoded proteins can use UDP-galactose as the galactosyl donor. globalsciencebooks.info

FeGolS-1 catalyzes the synthesis of fagopyritol B1 when D-chiro-inositol is the acceptor. globalsciencebooks.info

FeGolS-2 is bifunctional, catalyzing the synthesis of both fagopyritol A1 and fagopyritol B1 from D-chiro-inositol. globalsciencebooks.info

The enzyme that adds the second galactosyl residue to form this compound is hypothesized to be a multifunctional stachyose (B150584) synthase (STS) or a similar enzyme, but this has not been confirmed through direct enzymatic assays. globalsciencebooks.info Stachyose synthase is known in other plants, such as legumes, to have elongase activities that form higher α-galactosyl oligosaccharides. cambridge.org

Substrate specificity is a key characteristic of enzymes, defining which molecules they can act upon. For the enzymes involved in fagopyritol biosynthesis, D-chiro-inositol is the specific cyclitol acceptor for the initial galactosylation. cambridge.orgglobalsciencebooks.info

The galactinol synthase homologues from buckwheat (FeGolS-1 and FeGolS-2) demonstrate clear substrate specificity. While they can use myo-inositol as an acceptor to form galactinol (the typical reaction for GolS), they also efficiently use D-chiro-inositol to produce fagopyritols B1 and A1. globalsciencebooks.info This dual specificity is a unique feature of the buckwheat enzymes.

For the subsequent step—the synthesis of this compound—the presumed enzyme would need to recognize fagopyritol B1 as its specific galactosyl acceptor. globalsciencebooks.info All fagopyritols are readily hydrolyzed by α-galactosidase, which confirms that they all contain an α-galactosyl linkage. nih.gov This indicates that the galactosyltransferase responsible for this compound synthesis must be capable of forming this specific type of glycosidic bond.

Research Directions and Future Perspectives on Fagopyritol B2

Elucidation of Enzymes Catalyzing Higher Oligomer Synthesis

The biosynthesis of fagopyritol B1 from D-chiro-inositol and UDP-galactose is catalyzed by fagopyritol synthase, which shows homology to galactinol (B1212831) synthase. fgcu.edumdpi.com Specifically, recombinant Fagopyrum esculentum galactinol synthase-1 (FeGolS-1) synthesizes fagopyritol B1, while FeGolS-2 can produce both fagopyritol A1 and B1. fgcu.edu

However, the enzymatic machinery responsible for the synthesis of higher oligomers, including fagopyritol B2, remains unidentified. It is hypothesized that a multifunctional stachyose (B150584) synthase or a similar enzyme is responsible for adding another galactosyl residue to fagopyritol B1 to form this compound, likely using galactinol as the galactosyl donor. researchgate.netglobalsciencebooks.info The broad substrate specificity of enzymes like raffinose (B1225341) synthase and stachyose synthase, which are involved in the formation of raffinose family oligosaccharides (RFOs), suggests they could potentially be involved in the synthesis of galactosyl cyclitols like this compound. scispace.com Further research is needed to isolate and characterize the specific enzyme or enzymes that catalyze the formation of this compound and other higher fagopyritol oligomers. researchgate.netglobalsciencebooks.info

Genetic and Molecular Mechanisms Regulating this compound Accumulation

The accumulation of this compound is subject to regulation by genetic and environmental factors. For instance, the accumulation of di-galactosides of D-chiro-inositol, such as this compound, is favored at higher temperatures (30°C) during buckwheat seed maturation, whereas lower temperatures (15°C) favor the accumulation of mono-galactosides like fagopyritol B1. mdpi.comnih.gov This suggests that the expression or activity of the enzymes involved in this compound synthesis is temperature-sensitive.

Recent advances in buckwheat genomics, including the availability of draft genome sequences for Fagopyrum esculentum and Fagopyrum tataricum, provide a powerful platform to unravel the genetic underpinnings of this compound accumulation. researchgate.net Multi-omics approaches, combining genomics, transcriptomics, and metabolomics, can help identify the functional genes and regulatory networks that control the biosynthesis of fagopyritols. researchgate.nettandfonline.com Understanding the role of transcription factors and gene families in the production of bioactive compounds will be crucial. researchgate.net For example, studies on flavonoid biosynthesis in buckwheat have revealed complex regulatory mechanisms involving transcription factors that could serve as a model for investigating fagopyritol pathways. tandfonline.comjuit.ac.in

Comparative Studies Across Diverse Plant Species and Genotypes

Fagopyritols, including this compound, are characteristic of buckwheat (Fagopyrum species). mdpi.comresearchgate.net However, the capacity to synthesize fagopyritols is not exclusive to this genus. When developing seeds of pea (Pisum sativum) and tiny vetch (Vicia hirsuta) are supplied with D-chiro-inositol, they can produce fagopyritol B1 and B2. bibliotekanauki.plcambridge.org This indicates that the necessary enzymatic machinery for at least the initial steps of fagopyritol synthesis exists in other legumes.

Comparative studies across different plant species and genotypes are essential to understand the distribution and evolutionary significance of fagopyritol biosynthesis. cambridge.orgbibliotekanauki.pl For example, comparing high- and low-fagopyritol accumulating genotypes of buckwheat could reveal key genetic determinants. jst.go.jp A metabolomic analysis of 200 Tartary buckwheat accessions showed significant variation in the content of this compound among different groups, highlighting the existing genetic diversity that can be explored. researchgate.net Such comparative approaches can also shed light on the competitive and regulatory interplay between the biosynthesis of fagopyritols and other soluble carbohydrates like raffinose family oligosaccharides. cambridge.org

Advanced Synthetic Strategies for Lab-Scale Production

The limited availability of pure this compound from natural sources hinders in-depth biological studies. Therefore, developing efficient lab-scale synthetic strategies is a key research direction. Both chemical and enzymatic methods have shown promise for the synthesis of glycosyl inositols. researchgate.net

Enzymatic synthesis offers a highly specific and potentially more sustainable approach. The characterization of fagopyritol synthases (FeGolS-1 and FeGolS-2) from buckwheat provides a foundation for their use in bioreactors. fgcu.edu While these enzymes are known to produce fagopyritol B1, further research could lead to the discovery or engineering of enzymes, such as a stachyose synthase-like enzyme, capable of converting fagopyritol B1 to this compound. researchgate.netglobalsciencebooks.info The ability of galactinol synthase from tiny vetch to utilize D-chiro-inositol as a substrate, albeit less efficiently than its natural substrate myo-inositol, further supports the potential for enzymatic synthesis. scispace.combibliotekanauki.pl

Fundamental Mechanistic Investigations of Physiological Roles in Plant Systems

Fagopyritols are believed to play important roles in plant physiology, particularly in stress tolerance. They accumulate in embryo tissues during seed maturation and are associated with the acquisition of desiccation tolerance. researchgate.netglobalsciencebooks.info A significant increase in this compound content has been observed in buckwheat seeds from plants exposed to desiccation, suggesting a protective role against this stress. lublin.pl

The accumulation of fagopyritols and other soluble carbohydrates like RFOs is a known response to various abiotic stresses, including drought and cold. nih.govmdpi.com These compounds can act as osmoprotectants, protecting cellular structures and functions during stress conditions. nih.gov Fundamental mechanistic investigations are needed to precisely determine how this compound contributes to stress tolerance. This could involve studying its effects on membrane stability, protein protection, and reactive oxygen species (ROS) scavenging. mdpi.comfrontiersin.org Understanding the subcellular localization and the specific molecular interactions of this compound within plant cells will be critical to elucidating its physiological functions. okayama-u.ac.jp

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying fagopyritol B2 in plant tissues, and how do they compare in sensitivity?

- Methodology : High-performance liquid chromatography (HPLC) with pulsed amperometric detection (PAD) is widely used for carbohydrate quantification, while nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation. For example, Obendorf et al. (2000) resolved the molecular structure of fagopyritol A1 (a related compound) using 1D/2D NMR, highlighting its applicability for structural analogs like this compound . Horbowicz et al. (1998) validated HPLC-PAD for quantifying galactosyl cyclitols in buckwheat seeds, emphasizing calibration with purified standards .

Q. What protocols ensure reproducibility in isolating this compound from buckwheat seeds?

- Methodology : Seed extraction typically involves ethanol-water solvents (e.g., 80% ethanol) to preserve heat-sensitive cyclitols. Centrifugation and freeze-drying are critical steps to concentrate extracts. Horbowicz & Obendorf (2005) demonstrated that maturation temperature (15–30°C) affects this compound content, requiring strict control of growth conditions to standardize starting material .

Q. How does this compound contribute to desiccation tolerance in seeds?

- Methodology : this compound acts as a compatible solute, stabilizing cellular membranes during dehydration. Experimental designs should compare mutant vs. wild-type seeds or use inhibitors to block galactinol synthase (key in biosynthesis). Obendorf et al. (2004) used heterologous expression of soybean galactinol synthase to study fagopyritol B1/B2 accumulation, providing a model for functional studies .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in this compound quantification across analytical platforms?

- Methodology : Cross-validate results using orthogonal methods (e.g., HPLC-PAD vs. capillary isotachophoresis/NMR). Wolters et al. (2002) combined capillary isotachophoresis with NMR for trace impurity analysis, a framework adaptable to this compound quantification . Statistical tools like Bland-Altman plots can assess inter-method variability.

Q. How can enzymatic synthesis of this compound overcome challenges in chemical synthesis?

- Methodology : Chemical synthesis of chiral inositol derivatives faces stereochemical hurdles. Takahashi et al. (2001) developed enantioselective routes for inositols, but enzymatic approaches using galactosyltransferases (e.g., from buckwheat) offer higher specificity. Heterologous expression systems, as used by Obendorf et al. (2004), enable scalable production .

Q. What molecular dynamics approaches elucidate this compound’s role in metabolic pathways?

- Methodology : Computational models (e.g., molecular docking) can predict interactions between this compound and enzymes like α-galactosidase. Coupled with isotope tracing (e.g., ¹³C-labeled substrates), these models validate metabolic flux. Studies on flavonoid metabolism by Heim et al. (2002) provide a template for integrating experimental and computational data .

Q. How do environmental stressors (e.g., temperature, drought) regulate this compound biosynthesis?

- Methodology : Controlled-environment experiments with transcriptomic/proteomic profiling identify biosynthetic genes (e.g., galactinol synthase). Horbowicz & Obendorf (2005) linked higher maturation temperatures (22–30°C) to reduced this compound levels, suggesting heat-sensitive regulatory mechanisms .

Data Contradiction and Validation

Q. How should researchers address conflicting data on this compound’s antioxidant activity?

- Methodology : Standardize assays (e.g., DPPH radical scavenging vs. ORAC) and control for co-extracted antioxidants (e.g., flavonoids). Holasová et al. (2002) highlighted buckwheat’s multifunctional antioxidant profile, necessitating fractionation studies to isolate this compound’s specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.